4-Chloro-2-phenylsulfanylbenzoic acid
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Overview
Description
4-Chloro-2-phenylsulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the fourth position and a phenylsulfanyl group at the second position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-phenylsulfanylbenzoic acid typically involves the introduction of the chloro and phenylsulfanyl groups onto the benzoic acid ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-chlorobenzoic acid is reacted with a phenylsulfanyl reagent under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylsulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Corresponding substituted benzoic acids.
Scientific Research Applications
4-Chloro-2-phenylsulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-phenylsulfanylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the chloro group may enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
4-Chlorobenzoic acid: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
2-Phenylsulfanylbenzoic acid: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness: 4-Chloro-2-phenylsulfanylbenzoic acid is unique due to the presence of both chloro and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for a wider range of reactions and applications compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-phenylsulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYPQBMNAHHULI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548368 |
Source
|
Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-07-3 |
Source
|
Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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